molecular formula C14H20Cl2N2O3 B154390 Mecaphane CAS No. 1952-97-2

Mecaphane

Cat. No.: B154390
CAS No.: 1952-97-2
M. Wt: 335.2 g/mol
InChI Key: VKYIPXSTNJXGRF-LBPRGKRZSA-N
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Description

Mecaphane (3P), chemically known as p-bis-(chloroethyl)-amino--o-methoxyphenylalanine, is an alkylating antineoplastic agent developed by the Shanghai Institute of Materia Medica (SIMM) under the Chinese Academy of Sciences. It was synthesized as part of a large-scale screening program of over 2,000 synthetic compounds for anticancer activity .

Pharmacological Profile: this compound demonstrates potent inhibitory effects on murine sarcoma 180, Ehrlich ascites carcinoma, spindle cell sarcoma, Yoshida ascites sarcoma, Guerin’s tumor, and Walker sarcoma in preclinical models. Its mechanism involves disruption of mitotic processes and nucleic acid metabolism, typical of alkylating agents .

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption : Rapid absorption occurs via oral or intraperitoneal administration, with peak plasma concentrations achieved within 30 minutes.
  • Distribution : High concentrations accumulate in bone marrow, kidneys, and liver.
  • Excretion : Approximately 40% is excreted in urine within 24 hours, with trace amounts in feces .

Clinical Efficacy :
In a clinical study of 40 chronic myeloid leukemia (CML) patients, Mecaphane achieved a 92.5% response rate (37/40), including 10 complete remissions. Long-term follow-up revealed sustained remission in some patients for up to 10 years . It was included in the Chinese Pharmacopoeia (1977 and 1985 editions) and remains a therapeutic option for Hodgkin’s lymphoma, testicular tumors, and other malignancies .

Structural and Mechanistic Comparisons

Table 1: Key Structural and Functional Differences

Compound Chemical Structure Primary Mechanism of Action Key Targets
This compound p-bis-(chloroethyl)-amino--o-methoxyphenylalanine DNA alkylation; inhibition of mitosis & nucleic acid synthesis Sarcoma 180, Ehrlich ascites, CML
NF DL-p-bis(2-chloroethyl)amino-N-formylphenylalanine Protein synthesis inhibition; chromosomal aberrations via ³H-thymidine blockade Yoshida sarcoma, Walker tumors
Nitrocaphane (AT-1258) Serine V-type linker with nitro group substitution DNA cross-linking (alkylation) Nasopharyngeal carcinoma (preclinical)
Sb-71 Antimony-based compound Unknown (likely metalloalkylating agent) Solid tumors (historical use)

Pharmacokinetic and Clinical Performance

Mechanistic Insights and Limitations

This compound vs. NF :

  • While both are alkylating agents, this compound’s o-methoxy group enhances bone marrow targeting, whereas NF’s formyl group promotes protein synthesis inhibition .
  • This compound’s superior oral bioavailability (vs. NF’s moderate absorption) makes it preferable for outpatient regimens .

This compound vs. Nitrocaphane :

  • Nitrocaphane’s nitro group increases DNA cross-linking potency but exacerbates myelosuppression, limiting its clinical utility compared to this compound .

This compound vs. Sb-71 :

  • Sb-71’s antimony core confers metalloalkylating activity but introduces neurotoxic risks absent in this compound .

Properties

CAS No.

1952-97-2

Molecular Formula

C14H20Cl2N2O3

Molecular Weight

335.2 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid

InChI

InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1

InChI Key

VKYIPXSTNJXGRF-LBPRGKRZSA-N

SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Isomeric SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Key on ui other cas no.

1952-97-2

Synonyms

mecaphane
mecaphane, (DL-Phe)-isome

Origin of Product

United States

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